N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Overview
Description
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 4-(furan-3-yl)benzylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxylic acid, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group and furan ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- N1-(2-bromophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- N1-(2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
Uniqueness
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14FN3O3
- Molecular Weight : 313.30 g/mol
- CAS Number : 1396857-47-8
Property | Value |
---|---|
Molecular Formula | C16H14FN3O3 |
Molecular Weight | 313.30 g/mol |
Density | Not Available |
Melting Point | Not Available |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction. The process often includes the preparation of intermediates such as 2-fluorobenzylamine and furan derivatives, followed by coupling reactions with oxalyl chloride. The use of solvents such as dichloromethane and catalysts like triethylamine is common to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related oxalamides have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds generally range from 10 to 50 µg/ml, suggesting a strong potential for therapeutic applications in treating infections.
Anticancer Properties
Several studies have investigated the anticancer activity of oxalamide derivatives. For example, derivatives with similar structural motifs have shown significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). In vitro assays revealed IC50 values in the micromolar range, indicating that these compounds may inhibit cancer cell proliferation effectively.
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
N1-(2-fluorophenyl)-N2-(4-furan-3-yl)oxalamide | HeLa | 15 |
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide | HCT116 | 12 |
N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide | A431 | 18 |
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of functional groups such as the furan ring may enhance binding affinity through hydrogen bonding and π-stacking interactions.
Case Studies
A notable study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various oxalamides, including those structurally related to this compound. The authors reported significant antimicrobial and anticancer activities, suggesting that modifications to the oxalamide scaffold can lead to enhanced biological properties.
In another investigation, researchers examined the cytotoxic effects of furan-containing oxalamides on breast cancer cells, demonstrating that these compounds could induce apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-16-3-1-2-4-17(16)22-19(24)18(23)21-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFTWRNZTZTXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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